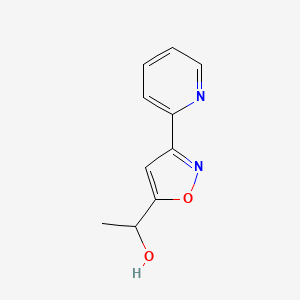
1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl chloroacetate with aluminum chloride as a catalyst, typically conducted at temperatures between 120-140°C . Another method includes the reaction of 4-chloro-3-methylphenyl chloroacetate under similar conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro or hydroxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used as catalysts.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones depending on the substituent introduced.
科学研究应用
1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
相似化合物的比较
- 2’-Hydroxy-5’-chloroacetophenone
- 2-Acetyl-4-chlorophenol
- 5-Chloro-2-hydroxyacetophenone
Comparison: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
属性
分子式 |
C9H9ClO2 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC 名称 |
1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 |
InChI 键 |
GNXYSNCDSGDLCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)O)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Chlorobut-1-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8393733.png)

![2-[4-(Trifluoromethyl)benzyloxy]toluene](/img/structure/B8393742.png)

![1-[4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-ethanone](/img/structure/B8393748.png)



![Spiro[1H-indene-1,4'-piperidine],1'-[[4-(bromomethyl)phenyl]methyl]-](/img/structure/B8393773.png)

![(2S)-2-({[benzyl(methyl)amino]carbonyl}amino)-3,3-dimethylbutanoic Acid](/img/structure/B8393792.png)
![1-Azabicyclo[2.2.2]octan-3-yl 1-phenylcyclohexane-1-carboxylate](/img/structure/B8393809.png)


